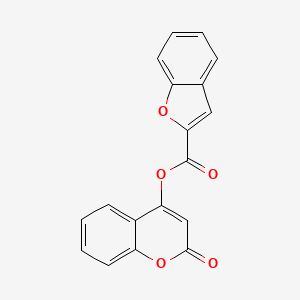![molecular formula C10H11N5OS B5884002 2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5884002.png)
2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide is a compound that belongs to the class of tetrazole-containing compounds. Tetrazoles are a group of organic compounds that possess a five-membered ring with four nitrogen atoms and one carbon atom. 2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide has been extensively studied for its potential scientific research applications.
Aplicaciones Científicas De Investigación
2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide has been studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of diabetes and cancer.
Mecanismo De Acción
The mechanism of action of 2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, 2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide may reduce the production of prostaglandins, thereby exhibiting its anti-inflammatory, analgesic, and antipyretic properties.
Biochemical and Physiological Effects:
Studies have shown that 2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide exhibits anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce the production of prostaglandins, which play a key role in inflammation, pain, and fever. Additionally, the compound has been shown to exhibit hypoglycemic and antitumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, as well as hypoglycemic and antitumor properties. Additionally, the compound is relatively easy to synthesize, with a yield of approximately 70-80%.
One limitation of using 2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide in lab experiments is its potential toxicity. Studies have shown that the compound may exhibit cytotoxic effects at high concentrations. Additionally, the compound has not been extensively studied for its potential side effects and long-term toxicity.
Direcciones Futuras
1. Further studies are needed to fully understand the mechanism of action of 2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide.
2. The potential therapeutic applications of the compound should be further explored, particularly in the treatment of diabetes and cancer.
3. The toxicity and potential side effects of the compound should be further studied.
4. The compound should be further optimized to improve its pharmacokinetic properties and reduce its toxicity.
5. The potential of the compound as a lead compound for the development of new drugs should be explored.
6. The compound should be tested in various animal models to further evaluate its therapeutic potential.
In conclusion, 2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide is a compound that has been extensively studied for its potential scientific research applications. The compound exhibits anti-inflammatory, analgesic, and antipyretic properties, as well as hypoglycemic and antitumor properties. However, further studies are needed to fully understand the mechanism of action of the compound, as well as its potential side effects and long-term toxicity. The compound has the potential to be developed into a new therapeutic agent for the treatment of various diseases, and further research in this area is warranted.
Métodos De Síntesis
The synthesis method for 2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide involves the reaction of 4-(methylthio)phenylhydrazine with ethyl 2-chloroacetate in the presence of sodium azide. The resulting product is then hydrolyzed to obtain the final compound. The yield of the compound is approximately 70-80%.
Propiedades
IUPAC Name |
2-[5-(4-methylsulfanylphenyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c1-17-8-4-2-7(3-5-8)10-12-14-15(13-10)6-9(11)16/h2-5H,6H2,1H3,(H2,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPZQLLHTVSHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide](/img/structure/B5883936.png)
![4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5883945.png)

![7-isobutyl-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5883957.png)



![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5884001.png)
![4-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5884008.png)
![methyl 2-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate](/img/structure/B5884019.png)
![1-(2-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884020.png)

